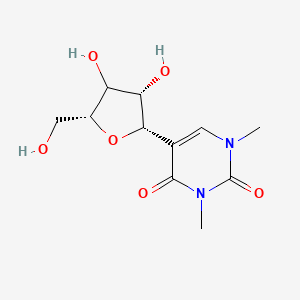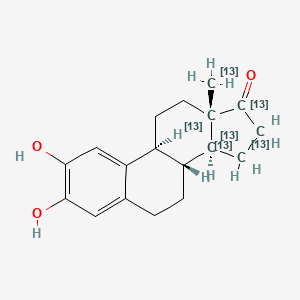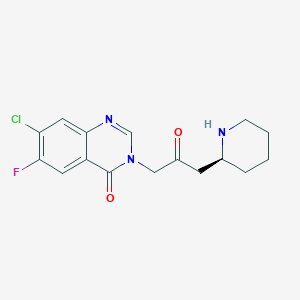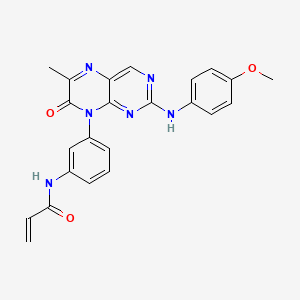
Egfr-IN-40
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr-IN-40 is a small-molecule inhibitor that targets the epidermal growth factor receptor (EGFR). This receptor is a transmembrane protein involved in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is often associated with various types of cancers, making it a critical target for cancer therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-40 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsCommon reagents used in these reactions include halogenated anilines, alkylating agents, and palladium catalysts .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and efficacy of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance.
Análisis De Reacciones Químicas
Types of Reactions
Egfr-IN-40 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenated compounds and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield quinazoline N-oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Egfr-IN-40 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:
Cancer Research: this compound is used to study the role of EGFR in cancer progression and to develop targeted therapies for cancers with EGFR mutations.
Drug Development: It serves as a lead compound for the development of new EGFR inhibitors with improved efficacy and reduced side effects.
Biological Studies: this compound is used to investigate the signaling pathways and molecular mechanisms regulated by EGFR.
Industrial Applications: It is used in the production of diagnostic tools and therapeutic agents for cancer treatment.
Mecanismo De Acción
Egfr-IN-40 exerts its effects by inhibiting the tyrosine kinase activity of EGFR . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation of tyrosine residues within the receptor’s intracellular domain. This inhibition blocks the downstream signaling pathways that promote cell proliferation and survival, ultimately leading to the suppression of tumor growth.
Comparación Con Compuestos Similares
Egfr-IN-40 is compared with other EGFR inhibitors such as gefitinib, erlotinib, and afatinib . While these compounds share a similar mechanism of action, this compound is unique in its chemical structure and binding affinity. Some of the similar compounds include:
Gefitinib: An EGFR inhibitor used to treat non-small cell lung cancer.
Erlotinib: Another EGFR inhibitor used for the treatment of non-small cell lung cancer and pancreatic cancer.
Afatinib: An irreversible EGFR inhibitor used for the treatment of non-small cell lung cancer.
This compound stands out due to its enhanced selectivity and potency against specific EGFR mutations, making it a valuable tool in cancer research and therapy.
Propiedades
Fórmula molecular |
C23H20N6O3 |
|---|---|
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
N-[3-[2-(4-methoxyanilino)-6-methyl-7-oxopteridin-8-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C23H20N6O3/c1-4-20(30)26-16-6-5-7-17(12-16)29-21-19(25-14(2)22(29)31)13-24-23(28-21)27-15-8-10-18(32-3)11-9-15/h4-13H,1H2,2-3H3,(H,26,30)(H,24,27,28) |
Clave InChI |
FGPPXNCHKYRZCI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CN=C(N=C2N(C1=O)C3=CC=CC(=C3)NC(=O)C=C)NC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


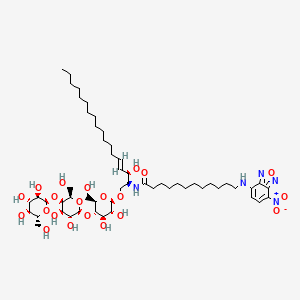
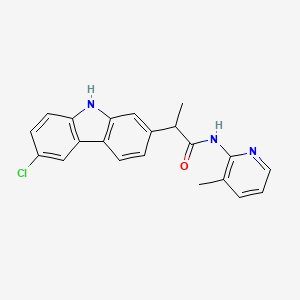
![N-{1-[1,1-di(pyridin-2-yl)ethyl]-6-(1-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)-1H-indol-4-yl}ethanesulfonamide](/img/structure/B12407648.png)
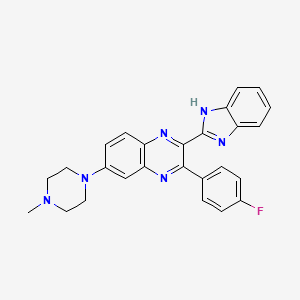

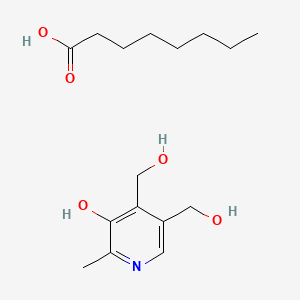
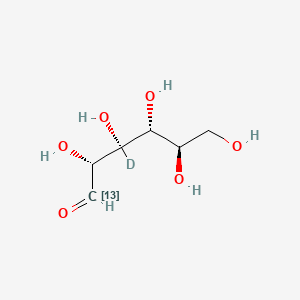
![N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12407689.png)
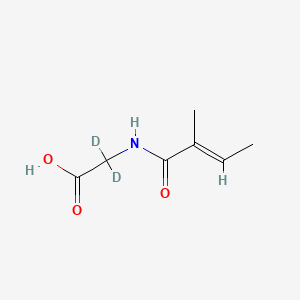
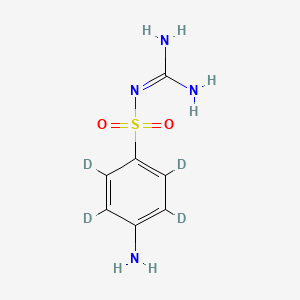
![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B12407704.png)
